8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine - 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Catalog Number: EVT-2963692
CAS Number: 351357-40-9
Molecular Formula: C11H10N4
Molecular Weight: 198.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Aryl-1,4-dihydro-3-methyl[1]benzopyrano[2,3-c]pyrazol-4-ones

  • Compound Description: This class of compounds represents tricyclic heteroaromatic systems studied for their binding affinity to A1 and A2a adenosine receptors. [] Some derivatives exhibited affinity and selectivity for the A1 adenosine receptor. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: This series of compounds consists of pyrazolo-bridged quinolone scaffolds. These derivatives were synthesized using a multi-component reaction and evaluated for their anti-cancer activity against HeLa and DU145 cells. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This specific compound (16d) is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. [] TAS-116 is orally bioavailable and displays antitumor activity in mice. [] The X-ray crystal structure of 16d revealed its binding mode at the N-terminal ATP binding site of HSP90. []

6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This class of fused pyrazolo[3,4-b]pyridines was synthesized using an efficient, catalyst-free, ultrasound-promoted, multicomponent reaction involving 3-amino-5-methylpyrazole, malononitrile, and substituted aldehydes. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Studies have shown it induces vasorelaxation in various arteries, including the rat mesenteric artery, [] ovine pulmonary artery, [] and corpus cavernosum. [] It exerts its effects through cGMP-dependent and -independent mechanisms. [, ]

6-Amino-3-methyl-1-phenyl-1H-pyrazolo­[3,4-b]pyrazine-5-carboxamide

  • Compound Description: This compound is characterized by a planar pyrazolo­[3,4-b]pyrazine ring system. In its crystal structure, molecules form inversion dimers through strong N—H⋯O hydrogen bonds and further connect into sheets via N—H⋯N hydrogen bonds. []

(2-Hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

  • Compound Description: In this compound, the 2-hydroxy-5-methylphenyl and phenyl rings are inclined to the pyrazolopyridine core. The crystal structure reveals intramolecular hydrogen bonding and π–π interactions contributing to its packing arrangement. []

4‐aryl‐4,7,8,9‐tetrahydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones

  • Compound Description: This class of tricyclic pyrazoloquinoline derivatives was synthesized via reacting 5-amino-3-methyl-1-phenylpyrazole or 5-amino-3-(4-chlorophenyl)-1H-pyrazole with dimedone and substituted benzaldehydes. The linear structures of these compounds were confirmed by NMR measurements. []

6-N,N-Diethylamino-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (PAQ–NEt2)

  • Compound Description: PAQ–NEt2 is a fluorescent compound used as a dopant in a multilayer organic light-emitting diode. This device exhibited sharp, bright, and efficient green electroluminescence. []

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound served as a key intermediate in synthesizing pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives were evaluated for their cytotoxicity and antiviral activity against HSV-1 and HAV-MBB. []

3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound revealed a contorted conformation for the propylamino side chain and the presence of intra- and intermolecular hydrogen bonding interactions contributing to its packing arrangement. []

4-Aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin- 5(6H)-ones

  • Compound Description: This series of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives was synthesized using different methods, including three-component reactions in aqueous media [] and ionic liquids. []

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

  • Compound Description: This class of compounds, featuring a pyrazolo[3,4-b]quinoxaline core, was synthesized through a novel method utilizing a key intermediate, 3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline. [, ]

1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride

  • Compound Description: This compound is a crucial intermediate in the synthesis of riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension. A new synthesis method using 3-iodo-1H-pyrazolo[3,4-b]pyridine as the starting material has been developed for this compound. []

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound served as the starting material for synthesizing various pyrazolo[3,4-b]pyridine derivatives. These derivatives, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines, were evaluated for their antimicrobial activity. []

3,7,7-Trimethyl- 1-phenyl-4-(3-nitrophenyl)- 4,5,6,7,8,9-hexahydro-1H-pyrazolo [3,4-b]quinoline-5(6H)-one

  • Compound Description: This compound, synthesized via a cyclocondensation reaction under microwave irradiation, exhibits a unique crystal structure. X-ray analysis revealed a boat conformation for the pyridine ring and a twist-boat conformation for the fused six-membered ring. [, ]

2-(4-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetamide derivatives

  • Compound Description: These compounds, designed as potential translocator protein (TSPO) ligands, were synthesized by alkylating 4-methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one derivatives. The synthesized compounds exhibited high affinity for TSPO, suggesting their potential as anxiolytic and neuroprotective agents. []

1-Methyl-3-phenyl-5(p-tolyl) -6,7,8,9,10,11,12,13,14,15-decahydro-3 H-cyclododeca[d] pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, synthesized through a multicomponent reaction under microwave irradiation, was characterized by single-crystal X-ray diffraction. The newly formed pyridine ring in the crystal structure exhibits a coplanar conformation. []

Pyrazolo[3,4-h]-[1,6]naphthyridines

  • Compound Description: These novel heterocyclic compounds were synthesized using a Friedlander condensation reaction involving a newly synthesized 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and diverse active methylene ketones. []

1-Methyl-1H-pyrazolo(3,4-d)pyrimidine 5-oxide

  • Compound Description: This compound and its phenyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide) were synthesized and subjected to various reactions typical for heterocyclic N-oxides. These reactions led to ring-fission products, rearranged products, and the formation of pyrazolo[3,4-b]pyridines upon treatment with active methylene compounds or ketones. []

4-Aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-Aryl-pyrazolo[3,4-d]pyrimidin-6-one derivatives

  • Compound Description: These derivatives, synthesized from aromatic aldehydes, urea (or thiourea), and acetylacetone, were designed as potential antihypertensive agents. The synthetic route involved a Biginelli-type cyclocondensation followed by reactions with hydroxylamine or hydrazine hydrate. []

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole and 5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    Spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]

    • Compound Description: This class of compounds was synthesized via a ring transformation reaction of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, which were obtained from the reaction of 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-aminophenol hydrochloride. The compounds were screened for biological activity. []

    [1,2,4-triazolo][3,4-b][1,3,4]thiadiazine based heterochelates

    • Compound Description: Two new ligands, 5-((4-(3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b] [, , ]thiadiazine-6-yl)phenylamino)methyl)quinolin-8-ol (L1) and 5-((3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6- ylamino)methyl)quinolin-8-ol (L2) were synthesized and used to prepare metal-containing heterochelates. The compounds were characterized spectroscopically and thermally, and their in vitro antibacterial activity was assessed. []

    1′,2′‐Dihydrospiro((2)pyrazoline‐4,3′(4′H)‐quinolin)‐5‐one derivatives

    • Compound Description: This class of compounds, including 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and its derivatives, was synthesized by catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. These compounds were characterized by mass spectrometry, infrared spectroscopy, and 1H NMR spectroscopy. []

    (S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

    • Compound Description: MHV370 is a potent and selective TLR7/8 antagonist with in vivo activity. It was discovered through structure-based optimization of a lead compound and is being investigated as a potential treatment for systemic autoimmune diseases, including Sjögren's syndrome and systemic lupus erythematosus. A Phase 2 proof-of-concept study has been initiated. []

    3,4-Dihydro-4-quinazolinylmethyl Alkyl Ketones

    • Compound Description: These compounds, when reacted with active methylene compounds or ketones in the presence of alumina as a catalyst, undergo a transformation to form quinolines. This transformation highlights a unique reactivity pattern and a synthetic route to quinoline derivatives. []

    N'-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide derivatives

    • Compound Description: A series of novel pyrazole derivatives were synthesized starting from N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide. These derivatives, including pyrazolo-pyridones, pyrazolochromenes, pyrazolo triazoles, and substituted pyrazole-4-carbohydrazides, were characterized and evaluated for their antimicrobial activity. []

    Nicotinonitrile Derivatives Bearing Imino Moieties

    • Compound Description: These novel nicotinonitrile derivatives were synthesized and evaluated for their antiproliferative activity. The study showed that these derivatives induce apoptosis and inhibit tyrosine kinase, showing promise as potential anticancer agents. []
    • Compound Description: These diverse heterocyclic compounds were synthesized using 3-methyl-1H-pyrazol-5(4H)-one (1) as a starting material. The synthesized compounds were evaluated for their cytotoxicity against cancer and normal cell lines, with several exhibiting significant anticancer activity without harming normal cells. []

    1,4,6,7,8,9-Hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones, 5,6,7,9-Tetrahydropyrazolo[5,1-b]quinazolin-8-ones, and 5a-Hydroxy-4,5,5a,6,7,8-hexahydropyrazolo[4,3-c]quinolizin-9-ones

    • Compound Description: This research describes regioselective and chemoselective multicomponent syntheses of these three tricyclic compounds. Starting with 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, the reaction conditions were modified to selectively obtain each of the three products. []
    • Compound Description: Various heterocyclic compounds, including pyrazoles, isoxazoles, pyrrolotriazines, and imidazolothiadiazoles, were synthesized from 2,3-diaryloxirane-2,3-dicarbonitriles. These compounds were further derivatized to yield Schiff bases, imidazolopyrazoles, pyrazolotriazines, and other heterocyclic systems. The synthesized compounds were evaluated for their antimicrobial activity, and many showed potent activity against bacterial and fungal strains. []

    4‐[((4‐Carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

    • Compound Description: BAY 58‐2667 is a soluble guanylyl cyclase (sGC) activator that binds with high affinity to sGC when the native haem is removed. It also protects sGC from ubiquitin-triggered degradation. This study investigated whether this protective effect is unique to BAY 58-2667 or a general characteristic of haem-site ligands. []

    5-Chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

    • Compound Description: HMR 1766 is a haem-independent sGC activator studied alongside BAY 58-2667 to understand the protective effects of haem-site ligands on sGC degradation. []
    • Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that effectively rescues urethral smooth muscle reactivity in obese mice. It improves sGC-cGMP signaling, reduces reactive oxygen species production, and restores the protein expression of the β1 sGC subunit. []

    Properties

    CAS Number

    351357-40-9

    Product Name

    8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

    IUPAC Name

    8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine

    Molecular Formula

    C11H10N4

    Molecular Weight

    198.229

    InChI

    InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)

    InChI Key

    PCLGAUSAWJASGN-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC2=CC3=C(NN=C3N=C12)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.